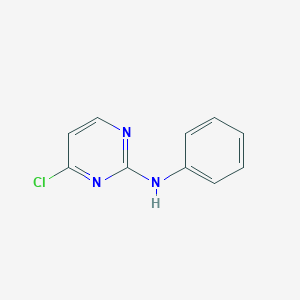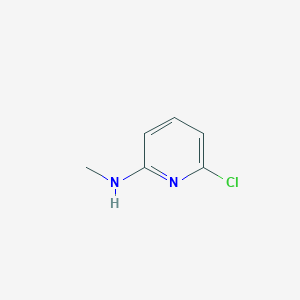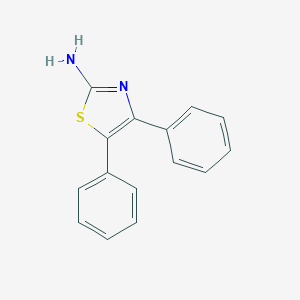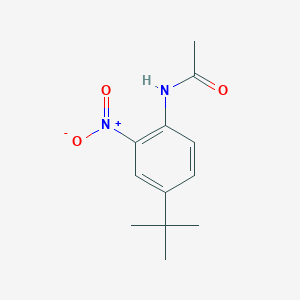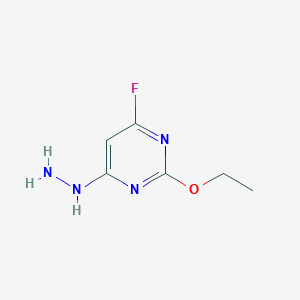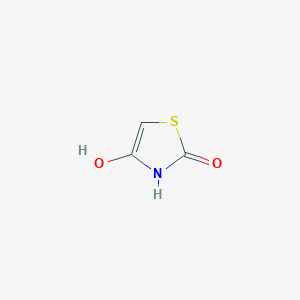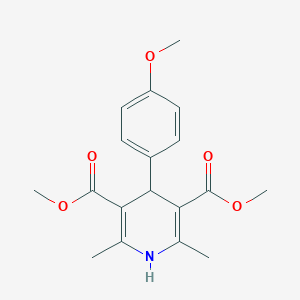
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
The compound is a derivative of dihydropyridine with methoxyphenyl and dimethylcarboxylate substitutions. Dihydropyridines are a class of compounds that are often used in medicinal chemistry, particularly as calcium channel blockers .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine core, possibly through a Hantzsch dihydropyridine synthesis or a similar method, followed by substitution with the appropriate functional groups .Molecular Structure Analysis
The molecular structure would be characterized by the dihydropyridine ring, with the methoxyphenyl and dimethylcarboxylate groups attached at the 4 and 3,5 positions respectively .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo a variety of reactions. The methoxy group could be demethylated, and the carboxylate groups could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. The presence of the methoxy and carboxylate groups could increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Photoprotective Agent Development
In the realm of dermatology and cosmetics, this compound has potential applications in developing photoprotective agents . Its structure could be modified to absorb harmful UV radiation, providing a basis for new sunscreen ingredients that offer broad-spectrum protection.
Flavor and Fragrance Industry
The methoxyphenyl group in the compound is reminiscent of structures found in flavor and fragrance chemicals. It could be used to synthesize new compounds with unique olfactory or gustatory qualities for use in food additives and perfumery .
Protecting Group Reagent
Lastly, it can act as a protecting group reagent, particularly for diols in carbohydrate chemistry. This application is vital in the synthesis of complex sugars and glycoconjugates, which have numerous biological and pharmaceutical applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9,16,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXDEFZXLVTHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346719 | |
| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73257-47-3 | |
| Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





